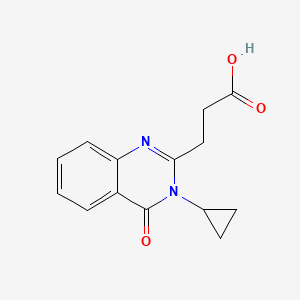

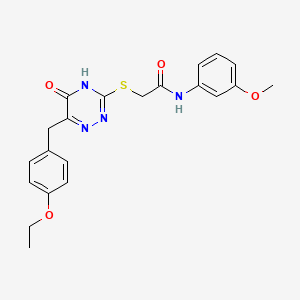

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-3-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-3-fluorobenzenesulfonamide, also known as BZP-FBS, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. BZP-FBS has been investigated for its potential use in the treatment of various disorders, including cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Enantioselective Synthesis and Fluorination

A study explored the fine-tuning of N-fluorobenzenesulfonamide reactivity and selectivity in fluorination reactions, which are crucial for creating enantioselectively fluorinated compounds. This research is instrumental in synthesizing 3-fluoro-2-oxindoles with high yields and enantioselectivities, demonstrating the compound's significance in organic synthesis and medicinal chemistry (Wang et al., 2014).

COX-2 Inhibition for Therapeutic Applications

Another application is found in the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom increased COX-1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, showcasing the compound's therapeutic potential (Hashimoto et al., 2002).

Radical N-Demethylation of Amides

The compound's derivatives have been utilized in the N-demethylation of N-methyl amides, employing N-fluorobenzenesulfonimide as an oxidant. This innovative approach indicates the compound's role in facilitating complex organic transformations, offering pathways to N-demethylated amides and highlighting its utility in synthetic organic chemistry (Yi et al., 2020).

Electrophilic Cyanation

Electrophilic cyanation using derivatives of N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-3-fluorobenzenesulfonamide for synthesizing benzonitriles from aryl bromides has been documented. This methodology underscores the compound's relevance in creating pharmaceutical intermediates, demonstrating its versatility and applicability in drug discovery and development processes (Anbarasan et al., 2011).

Mechanism of Action

Target of Action

N-(4-(4-benzylpiperidine-1-carbonyl)phenyl)-3-fluorobenzenesulfonamide is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . The benzyl-piperidines have shown activity against different viruses . .

Mode of Action

It is known that 4,4-disubstituted n-benzyl piperidines inhibited the h1n1 influenza virus through specific hemagglutinin fusion peptide interaction .

Result of Action

It is known that a compound with a similar structure showed antileukemic activity in a submicromolar range on the human leukemic cell lines k562 and hl60 (myeloid cell lines) .

properties

IUPAC Name |

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN2O3S/c26-22-7-4-8-24(18-22)32(30,31)27-23-11-9-21(10-12-23)25(29)28-15-13-20(14-16-28)17-19-5-2-1-3-6-19/h1-12,18,20,27H,13-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOLGIVHIPXKSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

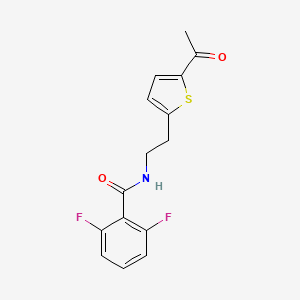

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2979102.png)

![5-(4-Methylpiperazin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2979103.png)

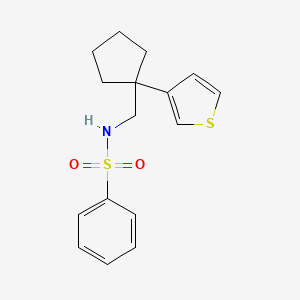

![1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2979110.png)

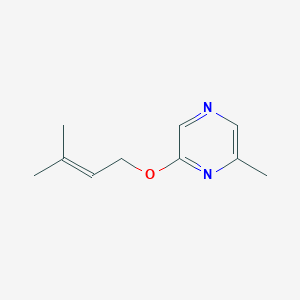

![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2979111.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2979113.png)